

UV stability testing of 1,2,4-cyclohexanetricarboxylic acid based coatings

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1,2,4-Cyclohexanetricarboxylic acid
CAS No.:	23084-86-8
Cat. No.:	B3188697

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Topic: UV Stability Testing of **1,2,4-Cyclohexanetricarboxylic Acid** Based Coatings Audience: Researchers, Scientists, and Materials Engineers

Introduction: The Aliphatic Advantage in High-Performance Coatings

In the domain of high-performance coatings, the trade-off between thermal stability and weatherability has long been a limiting factor. Aromatic polycarboxylic acids like Trimellitic Anhydride (TMA) provide exceptional hardness and heat resistance but suffer from rapid photodegradation (yellowing) under UV exposure due to their aromatic chromophores.

1,2,4-Cyclohexanetricarboxylic acid (H-TMA_n)—the hydrogenated derivative of TMA—emerges as a critical solution. By saturating the benzene ring, H-TMA_n retains the trifunctional architecture required for high crosslink density and thermal resistance (

) while eliminating the UV-absorbing aromatic core.

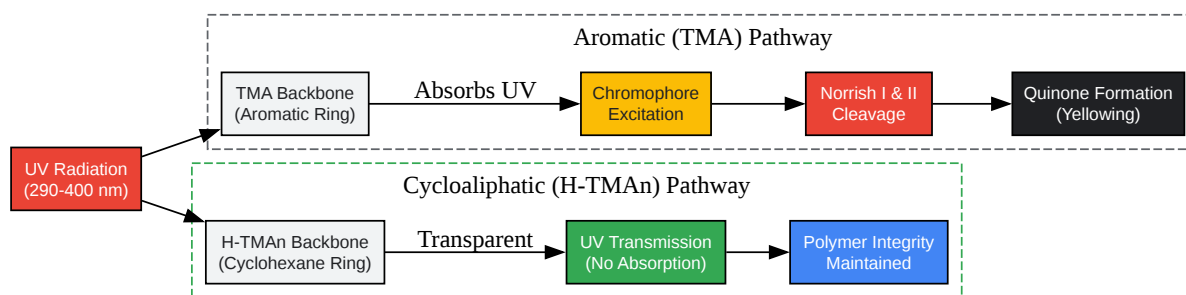
This guide details the experimental protocols for synthesizing and testing H-TMA-based coatings, providing a comparative analysis against standard aromatic counterparts to validate its superior UV stability.

Mechanistic Basis of UV Degradation

To understand the experimental results, one must first grasp the degradation pathways.

- **Aromatic Pathway (TMA):** The benzene ring in TMA absorbs UV radiation (290–400 nm). This energy excites the carbonyl groups, leading to Norrish Type I and II photocleavage. These radical reactions scission the polymer chain and form conjugated structures (quinones), resulting in yellowing and gloss loss.
- **Cycloaliphatic Pathway (H-TMA):** The cyclohexane ring is transparent to terrestrial UV light. Degradation is primarily driven by hydrolytic attack or impurities rather than direct photo-excitation of the backbone, significantly retarding the aging process.

Visual: Photodegradation Pathways



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Figure 1: Comparative mechanism showing why H-TMA resists the photo-oxidative degradation that destroys TMA-based coatings.

Experimental Protocols

Synthesis of H-TMA_n Polyester Resin

Unlike simple blending, evaluating H-TMA_n requires synthesizing a model polyester resin. The following protocol ensures a high-molecular-weight resin suitable for powder coating or liquid applications.

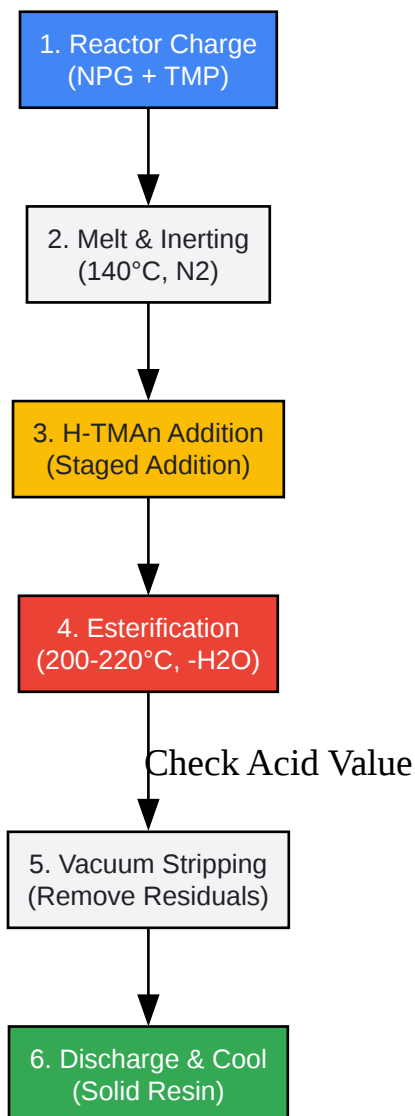
Materials:

- Acid Component: 1,2,4-Cyclohexanetricarboxylic anhydride (H-TMA_n)^[1]
- Glycol Component: Neopentyl Glycol (NPG) (for steric protection)
- Modifier: Trimethylolpropane (TMP) (for branching control)
- Catalyst: Dibutyltin Oxide (DBTO) (0.1 wt%)

Protocol:

- Charge: Load NPG and TMP into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and packed column condenser.
- Melt: Heat to 140°C under
flow until glycols are molten.
- Acid Addition: Add H-TMA_n slowly to the melt. (Note: H-TMA_n has a lower melting point than TMA, facilitating easier incorporation).
- Esterification: Increase temperature to 200–220°C. Maintain until the acid value (AV) drops to 10–15 mg KOH/g.
 - Critical Step: Monitor water evolution. H-TMA_n releases water rapidly; ensure column head temperature does not exceed 100°C to prevent glycol loss.
- Vacuum Stripping: Apply vacuum (50 mmHg) at 220°C for 1 hour to drive the reaction to completion (AV < 5).
- Discharge: Cool to 180°C and discharge resin onto a cooling belt/pan.

Visual: Synthesis Workflow



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Figure 2: Step-by-step synthesis workflow for producing H-TMAAn polyester resin.

Coating Preparation & UV Testing

Formulation: Mix the synthesized resin with a curing agent (e.g., TGIC or HAA for powder, Isocyanate for PU) at a 1:1 stoichiometric ratio. Apply to chromated aluminum panels (film thickness: 50–75 μm).

Test Methods:

- QUV Accelerated Weathering (ASTM G154):
 - Lamp: UVA-340 (simulates sunlight < 400 nm).
 - Cycle: 8h UV at 60°C / 4h Condensation at 50°C.
 - Duration: 1000 hours.[2]
- Xenon Arc (ASTM G155):
 - Filter: Daylight filter.
 - Irradiance: 0.35 W/m² @ 340 nm.
 - Cycle: 102 min Light / 18 min Light + Spray.

Comparative Performance Analysis

The following data compares a standard TMA-based aromatic polyester against the H-TMA-based cycloaliphatic polyester synthesized above.

Table 1: Gloss Retention & Color Stability (QUV-A, 1000 Hours)

Property	TMA Resin (Aromatic)	H-TMA Resin (Cycloaliphatic)	Performance Delta
Initial Gloss (60°)	92 GU	94 GU	Comparable
Gloss Retention (500h)	65%	95%	H-TMA retains surface integrity
Gloss Retention (1000h)	40% (Chalking)	88%	>2x Improvement
Color Change ()	8.5 (Yellowing)	1.2 (Visibly Unchanged)	Superior Aesthetic Stability
Mechanism of Failure	UV Absorption -> Chain Scission	Surface Erosion only	

Table 2: Thermal & Mechanical Properties

Property	TMA Resin	H-TMA Resin	Implication
Glass Transition ()	~65°C	~62°C	Negligible drop in thermal resistance
Pencil Hardness	2H	2H	Hardness maintained despite hydrogenation
Flexibility (Mandrel)	Pass 1/8"	Pass 1/8"	Excellent mechanicals

Key Insight: The substitution of TMA with H-TMA virtually eliminates yellowing () without sacrificing the mechanical hardness or thermal resistance associated with trifunctional acids. While aliphatic chains (like Adipic acid) usually lower , the cyclic structure of H-TMA maintains rigidity.

Conclusion

For researchers developing exterior-durable coatings, H-TMA represents a definitive upgrade over aromatic anhydrides.

- **Self-Validating Stability:** The lack of UV absorption in the 290–300 nm range renders the polymer backbone inherently immune to the photo-oxidative yellowing that plagues TMA.
- **No Performance Penalty:** Unlike linear aliphatics, the cyclohexane ring preserves the high and hardness required for industrial applications.
- **Protocol:** The synthesis requires strict temperature control (max 220°C) to manage volatility, but standard polyester equipment is sufficient.

Recommendation: Use H-TMA in topcoats for automotive, coil, and architectural applications where long-term gloss retention (>10 years equivalent) is non-negotiable.

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Sources

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- To cite this document: BenchChem. [UV stability testing of 1,2,4-cyclohexanetricarboxylic acid based coatings]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3188697/docs#uv-stability-testing-of-1-2-4-cyclohexanetricarboxylic-acid-based-coatings>]

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